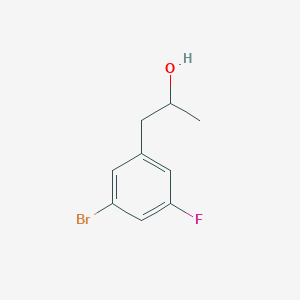
1-(3-Bromo-5-fluorophenyl)propan-2-ol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Chromans and Other Compounds : One application of compounds similar to 1-(3-Bromo-5-fluorophenyl)propan-2-ol is in the synthesis of chromans. For example, 3-(o-Fluorophenyl)propan-1-ol can be cyclised to chroman through chromium tricarbonyl complexes or other catalysts (Houghton, Voyle, & Price, 1980). Another study synthesized 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one from pyridin-4-ol and 4-bromo-2-fluoroaniline, demonstrating the utility of such compounds in creating biologically active molecules (Wang et al., 2016).
Intramolecular Nucleophilic Substitutions : Compounds similar to this compound undergo intramolecular nucleophilic substitutions. For example, the chromium tricarbonyl complex of 3-(2-fluorophenyl)propan-1-ol underwent rapid substitution to give the corresponding complex of chroman (Houghton, Voyle, & Price, 1983).
Antimicrobial Agents : Substituted phenyl azetidines, which can be derived from compounds like this compound, show potential as antimicrobial agents. The reaction of 2-(4-bromo phenyl) methyl cyanide with ethylchloroformate, followed by several steps including reduction and cyclization, led to compounds with antimicrobial activity (Doraswamy & Ramana, 2013).
Synthesis of Fluoro-organic Compounds : The synthesis of fluoro-organic compounds, such as 1-fluoro-3-(p-tolylsulphonyl)propan-2-one, involves the reduction of similar compounds to produce stereochemically specific products, demonstrating their utility in complex organic syntheses (Bernardi et al., 1988).
Radioligand Synthesis for Neuroreceptors : this compound-like compounds can be used in the synthesis of radioligands for neuroreceptors. For example, the synthesis of 3-benzylamino-1-(4-fluoro-2-iodophenyl)-propan-1-ol demonstrated potential for exploring dopamine and serotonin receptors (Guarna et al., 2001).
Synthesis of Conjugated Polymers : Such compounds are also used in the synthesis of π-conjugated polymers. For instance, the cross-coupling of 2-(5-bromo-4-hexylthiophen-2-yl)propan-2-ol led to the preparation of poly(3-hexylthiophene), a model conjugated polymer (Shih et al., 2018).
Synthesis of Fluorinated Histidinols : The synthesis of β-fluorohistidinol and β,β-difluorohistidinol involved nucleophilic attack on 2-bromo-3-fluoro-3-(1-trityl-1 H -imidazol-4-yl)-propan-1-ol, a similar compound, showcasing its role in synthesizing fluorinated amino acids (Dolenský, Narayanan, & Kirk, 2003).
Propiedades
IUPAC Name |
1-(3-bromo-5-fluorophenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-6,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUVXYWQOWWRGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC(=C1)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1376022.png)
![7-Benzyl-1,7-diazaspiro[3.5]nonane](/img/structure/B1376024.png)

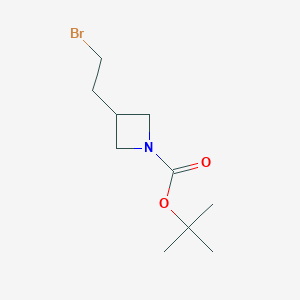

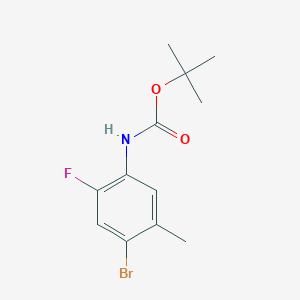
![tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1376034.png)
![Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1376035.png)
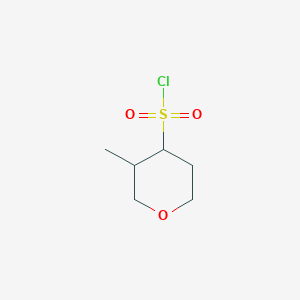



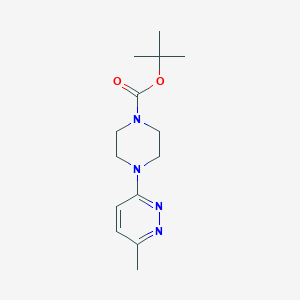
![tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate](/img/structure/B1376045.png)
